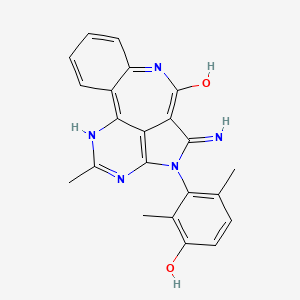
Pkmyt1-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pkmyt1-IN-2 is a potent and selective inhibitor of the protein kinase, membrane-associated tyrosine/threonine 1 (PKMYT1). PKMYT1 is a member of the WEE family of kinases and plays a crucial role in cell cycle regulation by specifically phosphorylating cyclin-dependent kinase 1 (CDK1) at threonine 14 and tyrosine 15. This phosphorylation inhibits CDK1 activity, preventing premature entry into mitosis. This compound has shown promise as a therapeutic agent in various cancer models, particularly those with high replication stress, such as tumors with cyclin E1 (CCNE1) amplification .
Méthodes De Préparation
The synthesis of Pkmyt1-IN-2 involves several key steps, including the formation of stable hydrogen bonds with specific amino acids in the PKMYT1 enzyme. The preparation method typically involves virtual screening of a natural product library, followed by in vitro enzyme experiments to identify potent inhibitory activities. Compounds such as epigallocatechin gallate (EGCG), gallocatechin gallate (GCG), and luteolin have been identified as potent inhibitors with IC50 values of 0.137 μM, 0.159 μM, and 1.5 μM, respectively . Industrial production methods for this compound involve optimizing these synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Pkmyt1-IN-2 undergoes various chemical reactions, including phosphorylation and dephosphorylation. The compound specifically phosphorylates CDK1 at threonine 14 and tyrosine 15, inhibiting its activity. Common reagents used in these reactions include ATP and specific kinase inhibitors. The major products formed from these reactions are phosphorylated CDK1 and its inactive form, which prevents premature mitotic entry .
Applications De Recherche Scientifique
Pkmyt1-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound has shown efficacy in inhibiting tumor growth and proliferation in various cancer models, including pancreatic ductal adenocarcinoma and colorectal cancer . The compound has also been used to study the regulation of the cell cycle and the DNA damage response pathway.
Mécanisme D'action
Pkmyt1-IN-2 exerts its effects by inhibiting the activity of PKMYT1, a kinase that phosphorylates CDK1 at threonine 14 and tyrosine 15. This inhibition prevents the phosphorylation of CDK1, leading to premature mitotic entry and catastrophic chromosome shattering in tumor cells with high replication stress. The molecular targets of this compound include PKMYT1 and CDK1, and the pathways involved are the cell cycle regulation and DNA damage response pathways .
Comparaison Avec Des Composés Similaires
Pkmyt1-IN-2 is unique among PKMYT1 inhibitors due to its high potency and selectivity. Similar compounds include RP-6306, a pan-inhibitor of PKMYT1, and other derivatives that have shown inhibitory activity against PKMYT1. this compound has demonstrated superior efficacy in preclinical models, particularly in tumors with CCNE1 amplification . Other similar compounds include epigallocatechin gallate (EGCG), gallocatechin gallate (GCG), and luteolin, which have also shown potent inhibitory activities against PKMYT1 .
Propriétés
Formule moléculaire |
C22H19N5O2 |
|---|---|
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
12-(3-hydroxy-2,6-dimethylphenyl)-11-imino-15-methyl-8,12,14,16-tetrazatetracyclo[8.6.1.02,7.013,17]heptadeca-1,3,5,7,9,13(17),14-heptaen-9-ol |
InChI |
InChI=1S/C22H19N5O2/c1-10-8-9-15(28)11(2)19(10)27-20(23)17-16-18(24-12(3)25-21(16)27)13-6-4-5-7-14(13)26-22(17)29/h4-9,23,28-29H,1-3H3,(H,24,25) |
Clé InChI |
WBADMYJOZLETGZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)O)C)N2C3=C4C(=C(N=C5C=CC=CC5=C4NC(=N3)C)O)C2=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


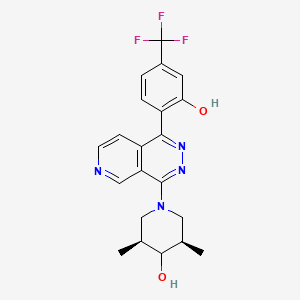

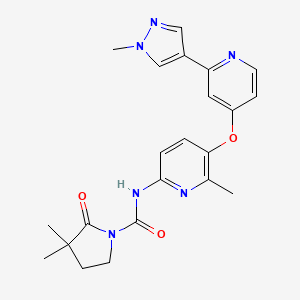
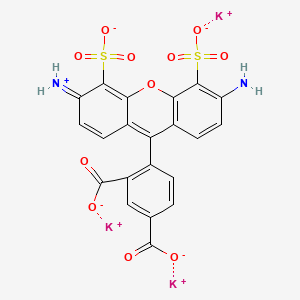
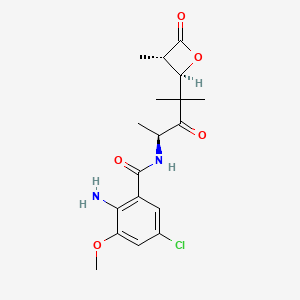
![fac-[Re(CO)3(L3)(H2O)][NO3]](/img/structure/B12375279.png)
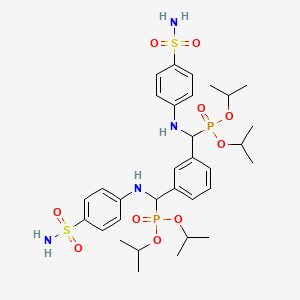
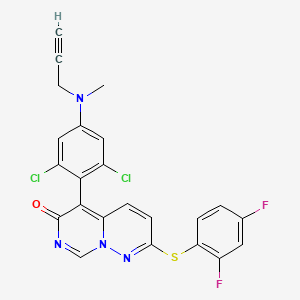
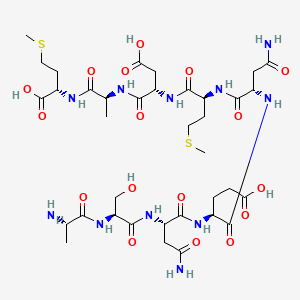
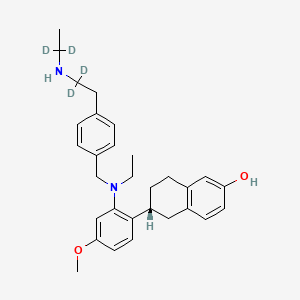
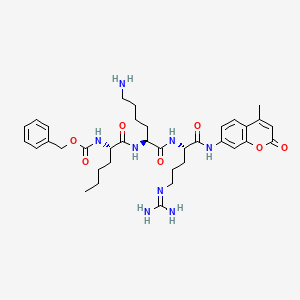

![2-[4-[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]acetic acid](/img/structure/B12375333.png)
![[4-Amino-2-[[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone](/img/structure/B12375339.png)
